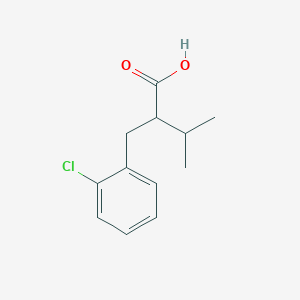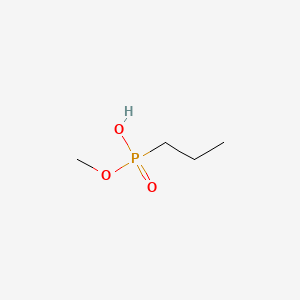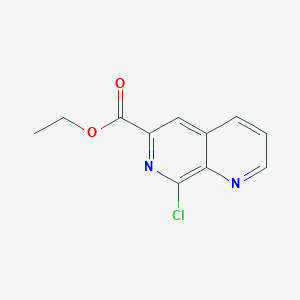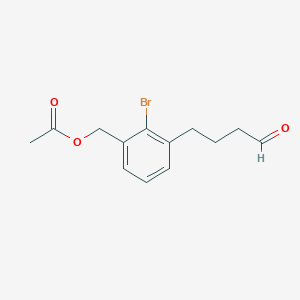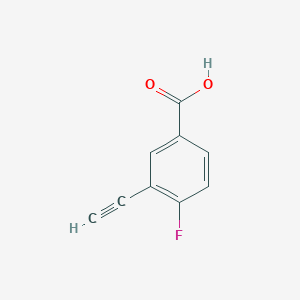
Methyl 4-((3-methyl-2-oxoimidazolidin-1-yl)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester is a synthetic organic compound that belongs to the class of imidazolidinyl derivatives This compound is characterized by the presence of an imidazolidinyl group attached to a benzoic acid methyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 3-methyl-2-oxoimidazolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The imidazolidinyl group can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: The carbonyl group in the imidazolidinyl moiety can be reduced to form hydroxyl derivatives.
Substitution: The benzoic acid methyl ester moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include imidazolidinone derivatives, hydroxyl derivatives, and various substituted benzoic acid methyl ester derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The imidazolidinyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzoic acid methyl ester moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- (3-Methyl-2-oxo-1-imidazolidinyl)acetic acid
- Benzoic acid, 2-methoxy-, methyl ester
- Benzoic acid, 4-methyl-, methyl ester
Uniqueness
4-[(3-Methyl-2-oxo-1-imidazolidinyl)methyl]benzoic acid methyl ester is unique due to the presence of both the imidazolidinyl and benzoic acid methyl ester moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
属性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
methyl 4-[(3-methyl-2-oxoimidazolidin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C13H16N2O3/c1-14-7-8-15(13(14)17)9-10-3-5-11(6-4-10)12(16)18-2/h3-6H,7-9H2,1-2H3 |
InChI 键 |
MYIPZFLWOFGJRZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(C1=O)CC2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



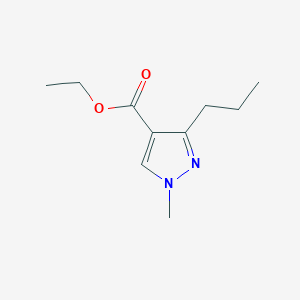
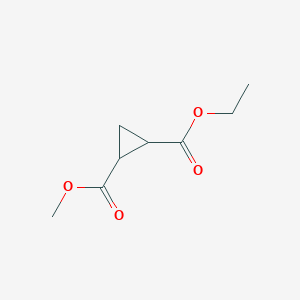
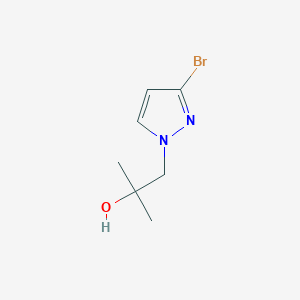
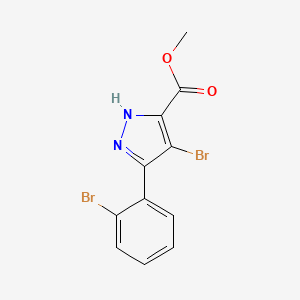
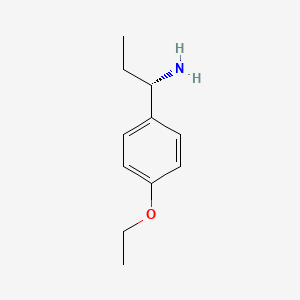
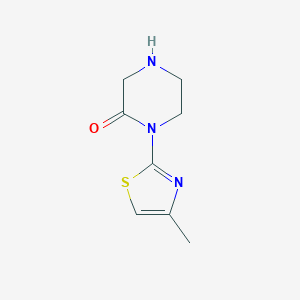
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
